Cas no 2172070-41-4 (1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide)

1-(3-Methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a specialized triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,2,3-triazole core substituted with a 3-methylbutyl group at the N1 position and a propyl group at the C5 position, along with a carboxamide functional group at C4. This compound may exhibit enhanced metabolic stability and bioavailability due to its triazole scaffold, which is known for its resistance to enzymatic degradation. The presence of the carboxamide group could facilitate hydrogen bonding interactions, making it a candidate for drug discovery targeting enzymes or receptors. Its synthesis and properties are of interest for developing novel bioactive molecules.
1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide structure
2172070-41-4 structure
Product Name:1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
CAS No:2172070-41-4
MF:C11H20N4O
MW:224.302701950073
CID:5567556
PubChem ID:165596121
Update Time:2025-05-19

1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1593791
    • 2172070-41-4
    • 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C11H20N4O/c1-4-5-9-10(11(12)16)13-14-15(9)7-6-8(2)3/h8H,4-7H2,1-3H3,(H2,12,16)
    • InChI Key: OUOLKAZSHPWFJY-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(CCC)N(CCC(C)C)N=N1)N

Computed Properties

  • Exact Mass: 224.16371127g/mol
  • Monoisotopic Mass: 224.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 73.8Ų

1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Introduction to 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172070-41-4)

1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2172070-41-4, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates a carboxamide functional group, which is known to enhance its interaction with biological targets and contribute to its pharmacological properties.

The synthesis and characterization of 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide have been subjects of extensive study due to its structural complexity and the potential implications for drug development. The presence of both 3-methylbutyl and 5-propyl substituents in the molecule suggests a high degree of lipophilicity, which could influence its solubility and absorption profiles. These structural features are critical in determining how the compound behaves within biological systems and its potential efficacy as a pharmaceutical agent.

In recent years, there has been a growing interest in triazole derivatives as they exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxamide moiety in 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide specifically has been studied for its ability to modulate enzyme activity and interact with protein targets. This has opened up possibilities for the compound to be explored in the development of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of this compound is its potential in drug discovery. The unique combination of substituents in its structure may provide a scaffold for designing molecules with improved pharmacokinetic profiles. Researchers have been particularly interested in how the 3-methylbutyl and 5-propyl groups influence the compound's metabolic stability and bioavailability. These factors are crucial for determining whether a drug candidate will be effective in vivo.

The latest advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular docking studies have been conducted on 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide to identify potential binding interactions with target proteins. These studies have provided valuable insights into how the compound might interact with biological systems, which could guide further optimization efforts.

Furthermore, the synthesis of this compound has been optimized to ensure high yield and purity. Modern synthetic techniques have allowed chemists to produce complex molecules like 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide with greater precision. This has enabled researchers to explore its biological activity more effectively and move closer to potential clinical applications.

The pharmacological profile of 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is still under investigation, but preliminary studies suggest that it may have significant therapeutic potential. Its ability to interact with multiple biological targets makes it an attractive candidate for developing multifunctional drugs that can address complex diseases. The carboxamide group particularly plays a crucial role in modulating enzyme activity, which could lead to applications in treating conditions such as inflammation and neurodegenerative disorders.

In conclusion, 1-(3-methylbutyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172070-41-4) represents an exciting area of research with considerable potential for pharmaceutical development. Its unique structure and demonstrated biological activities make it a promising candidate for further exploration. As research continues to uncover new insights into its properties, this compound is likely to play an important role in the discovery and development of novel therapeutic agents.

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